molecular formula C26H27N3O4 B12210957 6-{3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-oxopropyl}-7-methoxy-4-methyl-2H-chromen-2-one

6-{3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-oxopropyl}-7-methoxy-4-methyl-2H-chromen-2-one

Cat. No.: B12210957
M. Wt: 445.5 g/mol
InChI Key: REYCRIRRCKBXJK-UHFFFAOYSA-N
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Description

The compound 6-{3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-oxopropyl}-7-methoxy-4-methyl-2H-chromen-2-one is a complex organic molecule that features a benzimidazole moiety, a piperidine ring, and a chromenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-oxopropyl}-7-methoxy-4-methyl-2H-chromen-2-one involves multiple steps, starting with the preparation of the benzimidazole and chromenone precursors. The benzimidazole moiety can be synthesized through the reaction of o-phenylenediamine with carboxylic acids in the presence of a strong dehydrating agent such as polyphosphoric acid . The chromenone structure can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Pechmann condensation and the use of microwave-assisted synthesis for the benzimidazole moiety .

Chemical Reactions Analysis

Types of Reactions

6-{3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-oxopropyl}-7-methoxy-4-methyl-2H-chromen-2-one: can undergo various chemical reactions, including:

    Oxidation: The benzimidazole moiety can be oxidized to form N-oxides.

    Reduction: The carbonyl group in the chromenone structure can be reduced to form alcohols.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide or potassium cyanide.

Major Products

The major products formed from these reactions include N-oxides, alcohols, and substituted piperidine derivatives .

Scientific Research Applications

6-{3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-oxopropyl}-7-methoxy-4-methyl-2H-chromen-2-one: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 6-{3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-oxopropyl}-7-methoxy-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets. The benzimidazole moiety can interact with nucleic acids and proteins, potentially inhibiting enzyme activity. The chromenone structure can interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-oxopropyl}-7-methoxy-4-methyl-2H-chromen-2-one: is unique due to its combination of a benzimidazole moiety, a piperidine ring, and a chromenone structure. This unique combination of functional groups provides the compound with a diverse range of chemical and biological activities, making it a valuable molecule for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C26H27N3O4

Molecular Weight

445.5 g/mol

IUPAC Name

6-[3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-oxopropyl]-7-methoxy-4-methylchromen-2-one

InChI

InChI=1S/C26H27N3O4/c1-16-13-25(31)33-23-15-22(32-2)18(14-19(16)23)7-8-24(30)29-11-9-17(10-12-29)26-27-20-5-3-4-6-21(20)28-26/h3-6,13-15,17H,7-12H2,1-2H3,(H,27,28)

InChI Key

REYCRIRRCKBXJK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)N3CCC(CC3)C4=NC5=CC=CC=C5N4

Origin of Product

United States

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